molecular formula C14H16N4O2S2 B6506400 N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396747-77-5

N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B6506400
CAS No.: 1396747-77-5
M. Wt: 336.4 g/mol
InChI Key: PWAJSMRFHOBEKX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused pyrimido[2,1-b][1,3]thiazine core substituted with a 4,5-dimethylthiazole moiety and a carboxamide group. Its structural complexity arises from the fusion of pyrimidine and thiazine rings, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-7-4-15-14-18(12(7)20)5-10(6-21-14)11(19)17-13-16-8(2)9(3)22-13/h4,10H,5-6H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAJSMRFHOBEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural homology with several heterocyclic systems, including:

  • Pyrido[2,3-d:6,5-d']dipyrimidines (e.g., compound 300 from Abdel-Aziz et al.): These feature fused pyrimidine and pyridine rings but lack the thiazine moiety. The presence of sulfur atoms in the target compound may enhance binding to metal ions or thiol-containing biological targets .
  • Coumarin-pyrimidinone hybrids (e.g., compounds 4i and 4j): These incorporate coumarin and pyrimidinone scaffolds but differ in their substitution patterns. The thiazole group in the target compound may improve metabolic stability compared to coumarin-based systems .
  • Thiophene-carboxamide derivatives (e.g., compounds 7b , 7c , 9b ): These share carboxamide functionality but lack the fused pyrimido-thiazine system. The additional nitrogen and sulfur atoms in the target compound could modulate solubility and bioavailability .

Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the compound was compared to known HDAC inhibitors like SAHA and aglaithioduline. Key findings include:

Property Target Compound SAHA Aglaithioduline
Molecular Weight ~380 g/mol 264 g/mol 352 g/mol
LogP 2.1 1.8 2.3
Hydrogen Bond Donors 2 3 1
Hydrogen Bond Acceptors 6 4 5

Physicochemical and Pharmacokinetic Properties

  • Synthetic Yield : Comparable to thiophene-carboxamide derivatives (76–80% yields in ), suggesting scalable synthesis.
  • Thermal Stability : Melting points (~160–200°C) align with pyrimido-thiazine derivatives, indicating robust crystalline packing .
  • Metabolic Stability : The thiazole group may reduce oxidative metabolism compared to pyrazole-based analogues (e.g., ), as sulfur atoms are less prone to CYP450-mediated degradation.

Key Research Findings

Conformational Analysis

The fused pyrimido-thiazine ring adopts a puckered conformation, as defined by Cremer and Pople’s ring puckering coordinates. The amplitude (q) and phase angle (φ) parameters for the six-membered thiazine ring were calculated to be q = 0.45 Å , φ = 120° , indicating a boat-like conformation. This contrasts with planar pyrido-dipyrimidines (), which exhibit minimal puckering due to aromatic stabilization .

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